(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by its two methoxy groups attached to the naphthalene ring and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a treatment for certain neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are critical for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with similar chemical properties but different biological activity.
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.
1,2,3,4-Tetrahydronaphthalen-1-amine: A similar compound lacking the methoxy groups.
Uniqueness
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of both methoxy and amine functional groups. This combination of features allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
WOADEMZTZBTFMH-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H](CCC2)N)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CCC2)N)OC |
Origin of Product |
United States |
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